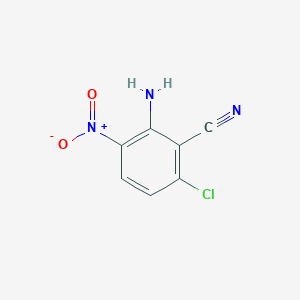![molecular formula C18H11NO2 B1625332 5-Nitrobenzo[C]phenanthrene CAS No. 64356-30-5](/img/structure/B1625332.png)
5-Nitrobenzo[C]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrobenzo[C]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a nitro group attached to its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[C]phenanthrene typically involves multi-step processes. One common method includes the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitrobenzo[C]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or alkyl groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder (Fe) in acidic conditions
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides
Major Products:
Oxidation: Formation of quinones or carboxylic acids
Reduction: Formation of amino derivatives
Substitution: Formation of halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
5-Nitrobenzo[C]phenanthrene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential mutagenic and carcinogenic properties, aiding in the understanding of PAH-related biological effects.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mecanismo De Acción
The mechanism by which 5-Nitrobenzo[C]phenanthrene exerts its effects involves its interaction with cellular components. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, leading to potential cytotoxicity .
Comparación Con Compuestos Similares
- 5,8-Diazabenzo[C]phenanthrene
- 9,14-Diazadibenz[A,E]acephenanthrylene
- 5-Nitrobenzo[C][1,2,5]thiadiazole
Comparison: 5-Nitrobenzo[C]phenanthrene is unique due to its specific nitro group placement, which influences its reactivity and biological activity. Compared to similar compounds like 5,8-Diazabenzo[C]phenanthrene and 9,14-Diazadibenz[A,E]acephenanthrylene, this compound exhibits distinct mutagenic properties and different reactivity patterns in chemical reactions .
Propiedades
IUPAC Name |
5-nitrobenzo[c]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHYZHMSZFPHDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444482 |
Source


|
| Record name | 5-NITROBENZO[C]PHENANTHRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64356-30-5 |
Source


|
| Record name | 5-NITROBENZO[C]PHENANTHRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














